5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
5-Acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and is modified with acetamide and trifluoroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as aminopyridines and hydrazines. Subsequent functionalization introduces the acetamide and trifluoroethyl groups.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed on the trifluoroethyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be employed, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced trifluoroethyl derivatives.
Substitution: Amide derivatives with various substituents.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyridine core can provide structural rigidity.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes.
Receptors: Binding to receptors involved in signaling pathways.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but differ in their substituents.
Trifluoroethylamines: Compounds with trifluoroethyl groups attached to various amines.
Properties
IUPAC Name |
5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-7(20)18-8-2-3-19-10(4-8)9(5-17-19)11(21)16-6-12(13,14)15/h2-5H,6H2,1H3,(H,16,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLIVJFIALDCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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